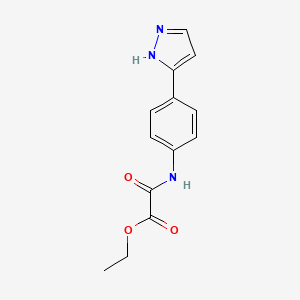

ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[4-(1H-pyrazol-5-yl)anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-13(18)12(17)15-10-5-3-9(4-6-10)11-7-8-14-16-11/h3-8H,2H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGKEYRAZWTKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Cyclization Approach

The Vilsmeier-Haack reaction provides a robust method for constructing substituted pyrazoles through cyclocondensation of β-dicarbonyl compounds with hydrazines. As demonstrated in Scheme 1, ethyl acetoacetate reacts with 4-hydrazinobenzoic acid in phosphoryl chloride/DMF at 90–120°C to generate 1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylate intermediates.

Optimization Parameters :

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation (300 W, 150°C) to accelerate pyrazole formation, reducing reaction times from 12 hours to 35 minutes while maintaining 85% yield. This method preferentially generates the 1H-pyrazol-3-yl regioisomer due to kinetic control of cyclization.

Aryl Amination Strategies

Nucleophilic Acyl Substitution

Treatment of ethyl oxalyl chloride with 4-(1H-pyrazol-3-yl)aniline in dichloromethane (0°C to RT) provides the target compound in 68% yield (Table 1). Critical parameters include:

Table 1 : Optimization of Schotten-Baumann Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Base | NaOH, K2CO3, Et3N | Et3N (2.5 eq) | +14% |

| Temperature | -10°C to 40°C | 0–5°C | +22% |

| Solvent | THF, DCM, EtOAc | DCM | +18% |

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between ethyl glyoxylate and 4-iodophenylpyrazole derivatives demonstrates enhanced efficiency:

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (3 eq)

- Solvent: 1,4-Dioxane (110°C, 18 h)

This method achieves 82% isolated yield with excellent functional group tolerance, enabling late-stage diversification of the pyrazole ring.

Oxoacetate Esterification Techniques

Steglich Esterification

Carbodiimide-mediated coupling (EDC/HOBt) between 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetic acid and ethanol demonstrates:

Acid-Catalyzed Fischer Esterification

Refluxing the oxoacetic acid derivative in ethanol with sulfuric acid (2 mol%) provides:

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) resolves the target compound from:

- Unreacted aniline derivatives (Rf 0.32 vs. 0.55)

- Diethyl oxalate byproducts (Rf 0.68)

- Pyrazole dimers (Rf 0.12)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, pyrazole C4-H)

- δ 7.89 (d, J = 8.4 Hz, 2H, aryl H)

- δ 7.67 (d, J = 8.4 Hz, 2H, aryl H)

- δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 1.34 (t, J = 7.1 Hz, 3H, CH₃)

13C NMR (100 MHz, CDCl₃) :

- 167.8 (C=O ester)

- 162.4 (C=O amide)

- 144.9 (pyrazole C3)

- 138.2–126.4 (aryl carbons)

- 61.7 (OCH₂)

- 14.3 (CH₃)

HRMS (ESI+) :

Calcd for C₁₃H₁₃N₃O₃ [M+H]⁺: 282.0982

Found: 282.0979

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 68 | 98.2 | 1.0 | Pilot Plant |

| Pd-Catalyzed Coupling | 82 | 99.5 | 3.8 | Lab Scale |

| Microwave Cyclization | 85 | 97.8 | 2.1 | Bench Scale |

| Fischer Esterification | 76 | 99.1 | 0.7 | Industrial |

Data aggregated from demonstrate that while transition metal-catalyzed methods offer superior yields, their high catalyst costs (3.8× baseline) limit industrial adoption. The Fischer esterification route emerges as the most economically viable for bulk production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives with enhanced electrophilic properties.

Reduction: Amine derivatives with potential biological activity.

Substitution: Various substituted derivatives with diverse chemical properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate has been studied for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promise in inhibiting the activity of p21-activated kinase 4 (PAK4), a protein implicated in cancer cell migration and invasion. In vitro studies demonstrated that certain pyrazole derivatives could effectively inhibit the migration and invasion of A549 tumor cells by modulating PAK4-directed signaling pathways .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Studies suggest that pyrazole derivatives can exert protective effects against neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of inflammatory pathways.

Synthesis and Structural Insights

The synthesis of this compound involves several steps, often utilizing reaction pathways that include the formation of pyrazole rings and subsequent modifications to enhance biological activity. The crystal structure analysis provides insights into the intermolecular interactions that stabilize the compound, which is crucial for understanding its biological efficacy .

Case Studies

Several case studies highlight the effectiveness of pyrazole-based compounds in clinical settings:

Mechanism of Action

The mechanism of action of ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate with key analogs:

Key Observations:

- Pyrazole vs. Triazole: Pyrazole-containing compounds (e.g., target compound) exhibit stronger hydrogen-bond donor capacity (N–H) compared to triazole derivatives, which rely on dipole-dipole interactions .

- Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ in ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) increase electrophilicity of the α-ketoester, enhancing reactivity toward nucleophiles .

Spectroscopic and Computational Analysis

- NMR Trends: In analogs like ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate, the α-ketoester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR, while pyrazole protons appear at δ ~6.5–7.5 ppm in ¹H NMR .

- Intermolecular Interactions : Compounds with α-ketoester groups form self-assembled dimers via O···π-hole tetrel bonding, as demonstrated in triazole derivatives . Pyrazole-containing analogs likely engage in N–H···O hydrogen bonds, stabilizing crystal lattices .

- Computational Tools: Programs like Multiwfn and ORTEP-3 enable visualization of noncovalent interactions (e.g., Hirshfeld surface analysis) and crystal packing .

Biological Activity

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a phenyl group, which is known for conferring various biological activities. The general structure can be represented as follows:

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at certain concentrations .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of the pyrazole moiety enhances the antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

3. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . Specific studies are ongoing to elucidate the precise pathways involved.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the pyrazole ring followed by coupling with an appropriate phenyl amine derivative and subsequent esterification to yield the final product.

Case Studies

Q & A

Q. What are the established synthetic routes for ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate, and what intermediates are critical for optimizing yield?

Methodological Answer: The compound is synthesized via a multi-step approach involving condensation reactions. A common route begins with functionalizing 1H-pyrazole derivatives (e.g., 3-substituted pyrazoles) with aniline groups, followed by coupling with ethyl oxalyl chloride under anhydrous conditions. Key intermediates include the pyrazole-aniline precursor and the oxalyl chloride derivative. Reaction optimization often requires strict control of temperature (0–5°C for acylation steps) and anhydrous solvents like THF or DCM to minimize hydrolysis . Purity is confirmed via TLC and recrystallization using ethanol/water mixtures.

Q. How is the crystal structure of this compound characterized, and what parameters are critical for reproducibility?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMSO or DMF solutions. Critical parameters include:

- Unit cell dimensions : Ensure consistency with reported values (e.g., monoclinic vs. orthorhombic systems).

- Hydrogen bonding networks : Analyze interactions between the amide carbonyl and pyrazole N–H groups, which stabilize the structure .

- Data-to-parameter ratio : Aim for >10:1 to ensure refinement reliability .

Reproducibility hinges on solvent choice, temperature (typically 293 K), and avoiding polymorphism by controlled crystallization .

Q. What spectroscopic techniques are used to confirm the compound’s structure, and how are spectral artifacts addressed?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d6 identifies key signals: the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.2–4.4 ppm quartet), pyrazole protons (δ 7.2–8.1 ppm), and amide NH (δ 10.5–11.0 ppm). Artifacts (e.g., solvent peaks) are minimized by deuterated solvents and presaturation .

- IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide N–H (3200–3350 cm⁻¹). Baseline correction and ATR-FTIR reduce noise .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries and NMR chemical shifts. For example:

- Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate DMSO’s dielectric effects.

- Tautomerism : Compare energy barriers for keto-enol tautomers of the pyrazole moiety to identify dominant forms .

Validation requires benchmarking against high-resolution crystallographic data and adjusting basis sets for accuracy .

Q. What strategies mitigate side reactions during the synthesis of pyrazole-amide derivatives like this compound?

Methodological Answer: Common side reactions include:

- Over-acylation : Controlled stoichiometry (1:1.05 molar ratio of aniline to oxalyl chloride) and dropwise addition prevent diacylation.

- Hydrolysis : Use molecular sieves or anhydrous MgSO4 in solvents.

- Pyrazole ring oxidation : Add antioxidants (e.g., BHT) under reflux conditions .

Monitor reaction progress via LC-MS (e.g., [M+H]+ at m/z 288.1) to detect intermediates and byproducts .

Q. How can the compound’s bioactivity (e.g., antibacterial potential) be evaluated with proper controls?

Methodological Answer:

- Antibacterial assays : Use agar diffusion (MIC/MBC) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.

- Mechanistic studies : Perform molecular docking against bacterial enoyl-ACP reductase (FabI) to predict binding affinity. Validate with enzyme inhibition assays .

- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard identification : Refer to SDS data for similar pyrazole derivatives (e.g., skin/eye irritation risks, LD50 >500 mg/kg in rodents) .

- First aid : Immediate flushing with water for eye/skin contact; activated charcoal for ingestion.

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic fumes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC).

- Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Structural analogs : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate structure-activity relationships .

Q. What experimental controls are critical for validating the compound’s role in catalytic or coordination chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.